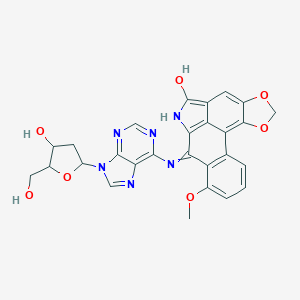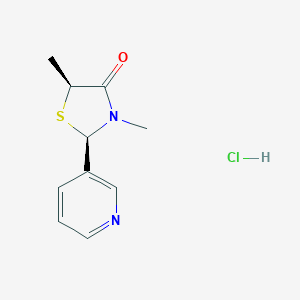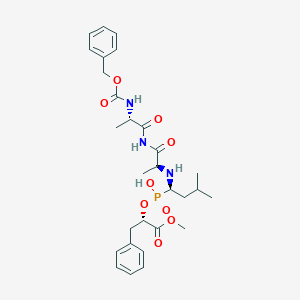![molecular formula C19H19N3O4S2 B237026 N-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B237026.png)
N-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential in various applications.
Wirkmechanismus
The mechanism of action of N-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is not fully understood. However, it is believed to work by inhibiting certain enzymes that are involved in cancer cell growth and inflammation.
Biochemische Und Physiologische Effekte
N-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, it has been found to have antioxidant properties, which may be beneficial in preventing oxidative damage to cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide in lab experiments is its potential in various scientific research applications. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide. One direction is to further study its mechanism of action to better understand how it inhibits cancer cell growth and reduces inflammation. Additionally, it may be beneficial to study its potential in other applications, such as neuroprotection or cardiovascular disease. Finally, it may be useful to optimize its use in lab experiments by identifying its optimal dosages and conditions for use.
In conclusion, N-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a chemical compound that has shown potential in various scientific research applications. Its synthesis method involves a series of chemical reactions, and its mechanism of action is not fully understood. However, it has been found to have several biochemical and physiological effects, including inhibiting cancer cell growth and reducing inflammation. There are several future directions for research on this compound, including further studying its mechanism of action and identifying its optimal dosages and conditions for use in lab experiments.
Synthesemethoden
The synthesis of N-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves a series of chemical reactions. The starting material for the synthesis is 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid, which is reacted with thionyl chloride to form the acid chloride. The acid chloride is then reacted with 3-amino-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide to form an amide intermediate. This intermediate is further reacted with thiourea to form the final product.
Wissenschaftliche Forschungsanwendungen
N-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has shown potential in various scientific research applications. It has been studied for its anticancer properties, as it has been found to inhibit the growth of cancer cells. Additionally, it has been studied for its anti-inflammatory properties, as it has been found to reduce inflammation in animal models.
Eigenschaften
Produktname |
N-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
|---|---|
Molekularformel |
C19H19N3O4S2 |
Molekulargewicht |
417.5 g/mol |
IUPAC-Name |
N-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
InChI |
InChI=1S/C19H19N3O4S2/c20-16(23)15-11-3-1-2-4-14(11)28-18(15)22-19(27)21-17(24)10-5-6-12-13(9-10)26-8-7-25-12/h5-6,9H,1-4,7-8H2,(H2,20,23)(H2,21,22,24,27) |
InChI-Schlüssel |
MXOGNBFQUDHVNC-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=S)NC(=O)C3=CC4=C(C=C3)OCCO4)C(=O)N |
Kanonische SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=S)NC(=O)C3=CC4=C(C=C3)OCCO4)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 3-{[(4-bromophenoxy)acetyl]amino}-4-(4-ethyl-1-piperazinyl)benzoate](/img/structure/B236947.png)
![Methyl 3-[(4-ethylbenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B236948.png)
![2-{[(2,3-Dihydro-1,4-benzodioxin-6-ylcarbonyl)carbamothioyl]amino}pyridin-3-yl 2,3-dihydro-1,4-benzodioxine-6-carboxylate](/img/structure/B236955.png)

![Methyl 5-[(2-methoxybenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B236966.png)

![N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide](/img/structure/B236985.png)

![3-chloro-N-[2-methoxy-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B236994.png)

![N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B236999.png)

![3-chloro-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-methylbenzamide](/img/structure/B237020.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-N'-(phenylacetyl)thiourea](/img/structure/B237024.png)